5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid
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Overview
Description
5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C10H8ClNO5 and a molecular weight of 257.63 g/mol . . This compound is a derivative of isophthalic acid, featuring a chloroacetamido group at the 5-position of the benzene ring.
Preparation Methods
The synthesis of 5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid typically involves the reaction of isophthalic acid with chloroacetyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield isophthalic acid and chloroacetic acid.
Oxidation and Reduction:
Common reagents used in these reactions include bases like pyridine, acids for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology and Medicine: The compound’s derivatives are investigated for their potential biological activities, including antibacterial and anticancer properties.
Industry: It serves as a precursor in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. For instance, its derivatives have been studied for their ability to inhibit bacterial enzymes such as MurD and MurE, which are involved in peptidoglycan biosynthesis . This inhibition disrupts bacterial cell wall synthesis, leading to antibacterial effects.
Comparison with Similar Compounds
5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid can be compared with other benzenedicarboxylic acids, such as:
Phthalic Acid (1,2-benzenedicarboxylic acid): Used in the production of plasticizers and resins.
Isophthalic Acid (1,3-benzenedicarboxylic acid): Used in the manufacture of high-performance polymers.
Terephthalic Acid (1,4-benzenedicarboxylic acid): A key raw material in the production of polyethylene terephthalate (PET) plastics.
The uniqueness of this compound lies in its chloroacetamido functional group, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
5-[(2-chloroacetyl)amino]benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO5/c11-4-8(13)12-7-2-5(9(14)15)1-6(3-7)10(16)17/h1-3H,4H2,(H,12,13)(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXLTJSFSIQKEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)NC(=O)CCl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364213 |
Source
|
Record name | 5-[(chloroacetyl)amino]isophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61389-11-5 |
Source
|
Record name | 5-[(chloroacetyl)amino]isophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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